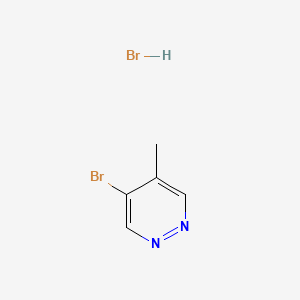

4-Bromo-5-methylpyridazine hydrobromide

Description

4-Bromo-5-methylpyridazine hydrobromide is a heterocyclic organic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with bromine at the 4-position and a methyl group at the 5-position. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C5H6Br2N2 |

|---|---|

Molecular Weight |

253.92 g/mol |

IUPAC Name |

4-bromo-5-methylpyridazine;hydrobromide |

InChI |

InChI=1S/C5H5BrN2.BrH/c1-4-2-7-8-3-5(4)6;/h2-3H,1H3;1H |

InChI Key |

OXDGXQJPHRWNMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC=C1Br.Br |

Origin of Product |

United States |

Biological Activity

4-Bromo-5-methylpyridazine hydrobromide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities. The aim is to provide a comprehensive overview of its pharmacological implications based on diverse research findings.

Chemical Structure and Properties

4-Bromo-5-methylpyridazine hydrobromide is characterized by a pyridazine ring with a bromine atom and a methyl group at specific positions. This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including 4-bromo-5-methylpyridazine hydrobromide. Research indicates that compounds with similar structures exhibit moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of halogen atoms, like bromine, enhances the compound's lipophilicity, which may improve membrane penetration and subsequent antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-5-methylpyridazine | E. coli | 32 µg/mL |

| 4-Bromo-5-methylpyridazine | S. aureus | 16 µg/mL |

| 4-Bromo-2,5-dimethoxypyridine | Bacillus subtilis | 64 µg/mL |

Antiviral Activity

The antiviral potential of pyridazine derivatives has been explored in the context of emerging viral infections. Compounds structurally related to 4-bromo-5-methylpyridazine have shown inhibitory effects against viruses such as influenza and coronaviruses. The mechanism often involves interference with viral replication processes or host cell interactions .

Case Study: Antiviral Efficacy Against Influenza

In vitro studies demonstrated that a related pyridazine compound significantly reduced viral titers in infected cell cultures, suggesting a potential for development as an antiviral agent .

Anticancer Activity

Emerging evidence suggests that 4-bromo-5-methylpyridazine hydrobromide may possess anticancer properties. Studies indicate that certain pyridazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural features have been reported to target specific kinases involved in cancer progression, such as c-Met .

Table 2: Anticancer Activity of Pyridazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-5-methylpyridazine | A549 (Lung cancer) | 15 µM |

| 4-Bromo-5-methylpyridazine | MCF7 (Breast cancer) | 20 µM |

The biological activity of 4-bromo-5-methylpyridazine hydrobromide can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth.

- Membrane Disruption : The lipophilic nature allows for interaction with cellular membranes, leading to disruption.

- Signal Transduction Interference : Some studies suggest that these compounds can interfere with signaling pathways crucial for cell survival and proliferation.

Comparison with Similar Compounds

Brominated Pyridazine Derivatives

- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) :

- Structure : Pyridazine ring with a sulfonamide group and benzyloxy substitution.

- Synthesis : Synthesized via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF .

- Key Difference : The presence of a sulfonamide group and benzyloxy substituent distinguishes it from 4-bromo-5-methylpyridazine hydrobromide, which lacks these functional groups.

Brominated Pyrimidine Derivatives

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide ():

- Structure : Pyrimidine ring (two nitrogen atoms at 1,3-positions) with bromomethyl and methyl groups.

- Properties : Molar mass = 282.96 g/mol; hydrobromide salt enhances solubility.

- Comparison : While both compounds are hydrobromide salts, the pyrimidine core in this compound differs from the pyridazine ring in the target compound, affecting aromaticity and reactivity .

- 2-Amino-5-bromo-4-methoxypyrimidine (): Structure: Pyrimidine with bromine at C5, methoxy at C4, and amino at C2. Contrast: The methoxy and amino groups introduce hydrogen-bonding capabilities absent in 4-bromo-5-methylpyridazine hydrobromide .

Brominated Pyrazole Derivatives

Physicochemical Properties and Stability

- Solubility: Hydrobromide salts generally exhibit higher solubility in water and polar solvents than their free bases. For example, 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is soluble in acetonitrile and methanol .

- Thermal Stability : Pyridazine derivatives with bromine substituents (e.g., 4-bromo-5-methylpyridazine) may decompose at elevated temperatures, similar to 5-bromo-2-chloropyrimidin-4-amine, which melts at 460–461 K .

Analytical Techniques for Quality Control

- UPLC Methods : As demonstrated in for brominated phthalides, ultra-performance liquid chromatography (UPLC) with gradient elution and UV detection could be adapted to quantify impurities or degradation products in 4-bromo-5-methylpyridazine hydrobromide .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.